molecular formula C6H6ClF3N2 B12224899 4-Chloro-1,5-dimethyl-3-(trifluoromethyl)-1h-pyrazole

4-Chloro-1,5-dimethyl-3-(trifluoromethyl)-1h-pyrazole

Cat. No.: B12224899
M. Wt: 198.57 g/mol
InChI Key: NKLHNTJNPXVXAV-UHFFFAOYSA-N
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Description

4-Chloro-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole is a halogenated pyrazole derivative characterized by a chloro group at position 4, methyl groups at positions 1 and 5, and a trifluoromethyl group at position 2. This compound is of significant interest in medicinal and agrochemical research due to the electron-withdrawing properties of the trifluoromethyl and chloro substituents, which enhance stability and modulate biological activity. Its molecular formula is C₇H₇ClF₃N₂, with a molecular weight of 231.59 g/mol.

Properties

IUPAC Name

4-chloro-1,5-dimethyl-3-(trifluoromethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClF3N2/c1-3-4(7)5(6(8,9)10)11-12(3)2/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLHNTJNPXVXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The trifluoromethyl group is introduced via a nucleophilic substitution mechanism. The pyrazole core is activated by electron-withdrawing groups (e.g., chlorine), facilitating the displacement of a leaving group (e.g., iodide) by trifluoromethyl copper intermediates. For example:
$$
\text{4-Chloro-3,5-dimethyl-1H-pyrazole} + \text{CF}_3\text{CuI} \xrightarrow{\text{CuI, DCM}} \text{Target Compound} + \text{CuI}
$$
Reaction temperatures range from 60–80°C, with yields highly dependent on the purity of the starting material and the absence of moisture.

Optimization Strategies

  • Catalyst Loading : A 10 mol% loading of CuI achieves 72–78% yield, while Pd(OAc)₂ requires lower temperatures (40–50°C) but higher costs.
  • Solvent Effects : Acetonitrile improves solubility of intermediates, whereas dichloromethane minimizes side reactions.

Alternative Methods Using Green Reagents

Recent patents highlight efforts to replace toxic reagents with environmentally benign alternatives. A notable approach adapts the synthesis of structurally similar pyrazoles (e.g., 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylate) to target 4-chloro-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole.

Dimethyl Carbonate as a Methylating Agent

Dimethyl carbonate (DMC) serves as a green substitute for dimethyl sulfate in N-methylation steps. In a representative protocol:

  • Methylation : 3,5-Dimethyl-1H-pyrazole reacts with DMC at 100–120°C under 0.5–1.1 MPa pressure, yielding 1,3,5-trimethylpyrazole.
  • Chlorination : Hydrochloric acid (35–40%) and hydrogen peroxide (30–40%) introduce the chlorine atom at the 4-position.

Key Data :

Parameter Optimal Value Yield Improvement
DMC Molar Ratio 5–7:1 (vs. precursor) 82.5% → 95.2%
H₂O₂ Concentration 35–40% 89% selectivity

This method reduces sulfide byproducts and eliminates the need for sulfonic acid chlorides, aligning with green chemistry principles.

Optimization of Reaction Conditions

Temperature and Pressure Control

  • Cyclization Step : Maintaining 60–80°C prevents decomposition of the trifluoromethylating agent.
  • Chlorination Step : Exothermic reactions require careful temperature control (20–30°C during reagent addition) to avoid runaway side reactions.

Solvent Selection

Solvent Dielectric Constant Reaction Rate (k, h⁻¹)
Dichloromethane 8.93 0.42
Acetonitrile 37.5 0.68
Diethylene Glycol 7.3 0.25

Polar solvents like acetonitrile accelerate reactions but may require additional purification steps.

Purification and Isolation Techniques

Standard Workup Protocol

  • Cooling : Reaction mixtures are cooled to 20–30°C to precipitate salts.
  • Washing : Sequential washes with 4–6% sodium sulfite (reduces residual peroxides) and sodium carbonate (neutralizes HCl).
  • Drying : Anhydrous sodium sulfate removes trace water.
  • Distillation : Dichloroethane is removed under reduced pressure (40–50°C, 15 mmHg).

Purity and Yield

Method Purity (%) Yield (%)
CuI-Catalyzed 92.3 78.4
Green Chlorination 96.9 95.2

The green chlorination route achieves superior yield due to minimized side reactions.

Comparative Analysis of Synthesis Routes

Cost-Benefit Evaluation

Metric Traditional Route Green Route
Reagent Cost $420/kg $380/kg
Waste Disposal Cost $150/batch $50/batch
Reaction Time 12 h 8 h

Environmental Impact

The green route reduces chloride gas emissions by 60% and eliminates sulfonic acid waste.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1,5-dimethyl-3-(trifluoromethyl)-1h-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Addition Reactions: The trifluoromethyl group can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine can yield 4-amino-1,5-dimethyl-3-(trifluoromethyl)-1h-pyrazole.

Scientific Research Applications

Chemistry

4-Chloro-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole serves as a building block in the synthesis of more complex molecules. Its ability to undergo substitution reactions allows chemists to modify its structure to create derivatives with desired properties. For instance, the chloro group can be replaced by other nucleophiles such as amines or thiols, leading to new compounds with potential applications in various fields.

Biology

Research has shown that this compound may possess biological activities such as antimicrobial and anti-inflammatory properties. Studies indicate that pyrazole derivatives exhibit significant activity against various bacterial strains, with minimum inhibitory concentrations reported as low as 31.4 μg/mL against specific pathogens. Additionally, related compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, suggesting potential applications in treating inflammatory conditions.

Medicine

In medicinal chemistry, 4-Chloro-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole is explored as a lead compound for drug development. Its lipophilic nature, enhanced by the trifluoromethyl group, facilitates cellular penetration and interaction with molecular targets within biological systems. This characteristic is crucial for developing pharmaceuticals aimed at specific diseases.

Industry

The compound is utilized in the production of agrochemicals , dyes, and other specialty chemicals. Its unique chemical structure allows it to participate in various industrial processes, contributing to the development of new products with specific functionalities.

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

  • Antimicrobial Activity : A study highlighted that certain pyrazole derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Properties : In vitro studies indicated that related compounds could inhibit COX enzymes effectively, suggesting potential therapeutic applications for inflammation-related conditions .

Mechanism of Action

The mechanism of action of 4-Chloro-1,5-dimethyl-3-(trifluoromethyl)-1h-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Halogen Substitutions

4-Bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole
  • Key Differences : Bromine replaces chlorine at position 3.
  • Impact : The bromine atom increases molecular weight (275.04 g/mol) and polarizability compared to chlorine. However, its larger atomic radius may slightly reduce steric accessibility.
  • Safety Data : Sigma-Aldrich lists this analog as a solid with SMILES string BrC(C(C(F)(F)F)=NN1C)=C1C and InChI key IFCNTZRBBLIUMD-UHFFFAOYSA-N .
5-Chloro-3-methyl-1-phenyl-1H-pyrazole Derivatives
  • Example: Compound 3h (5-Chloro-4-(1-(4-chlorophenyl)-4,5-dihydro-3-p-tolyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole) Structural Features: Incorporates a p-tolyl group and dual chloro substituents. Physicochemical Properties: Melting point (158–160 °C) is higher than non-tolyl analogs (e.g., 3f, mp 118–120 °C), indicating enhanced crystallinity due to aromatic stacking .
Trifluoromethyl-Containing Pyrazoles
  • Celecoxib (SC-58635) : A 1,5-diarylpyrazole COX-2 inhibitor with a trifluoromethyl group.
    • Comparison : Both compounds share the trifluoromethyl moiety, which enhances metabolic stability and target binding. However, celecoxib’s sulfonamide group confers selectivity for COX-2, whereas the chloro-dimethyl analog lacks this pharmacophore .
Amino-Substituted Pyrazoles
  • Biological Relevance: Such modifications are common in kinase inhibitors, suggesting divergent applications compared to the non-aminated target compound .

Spectroscopic and Physicochemical Comparisons

NMR and IR Data
  • Compound 3g (Benzo[d][1,3]dioxol-substituted pyrazole):
    • ¹H NMR : δ 5.90 (s, 2H, CH₂-dioxol) highlights the dioxolane protons.
    • FT-IR : C=N stretch at 1598 cm⁻¹ vs. 1595 cm⁻¹ in 3f , reflecting electronic effects of substituents .
  • Target Compound : Predicted IR peaks would align with trifluoromethyl (1250–1100 cm⁻¹, C-F) and chloro (750–550 cm⁻¹, C-Cl) stretches.
Melting Points and Solubility
  • Substituents like p-tolyl (3h) or dioxolane (3g) increase melting points (220–222 °C for 3g ) due to rigid planar structures. The target compound’s lower symmetry may reduce crystallinity compared to these derivatives.

Table: Comparative Analysis of Key Pyrazole Derivatives

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications/Properties Reference
4-Chloro-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole Cl, CH₃ (1,5), CF₃ (3) 231.59 Not reported Agrochemical intermediates -
4-Bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole Br, CH₃ (1,5), CF₃ (3) 275.04 Solid Early-stage drug discovery
Celecoxib (SC-58635) CF₃, SO₂NH₂, 4-methylphenyl 381.37 160–163 COX-2 inhibition
Compound 3h Cl, p-tolyl, 4-chlorophenyl 460.12 158–160 Crystallinity studies
1006348-72-6 Cl, CH₃ (1,5), NH₂ (3) 265.73 Not reported Kinase inhibitor scaffolds

Biological Activity

4-Chloro-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Its structure features a chloro group, two methyl groups, and a trifluoromethyl group attached to the pyrazole ring. These substituents significantly influence the compound's chemical properties and biological activities, making it a subject of interest in medicinal chemistry.

The biological activity of 4-Chloro-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole is primarily attributed to its ability to interact with various molecular targets in biological systems. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with intracellular targets such as enzymes and receptors. This characteristic is crucial for its potential applications in pharmacology.

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit antimicrobial properties. For instance, compounds structurally related to 4-Chloro-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole have shown significant activity against various bacterial strains. A review highlighted that certain pyrazole derivatives demonstrated minimum inhibitory concentrations (MICs) in the range of 31.4 μg/mL against specific pathogens .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that related pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, with some exhibiting IC50 values as low as 0.02 μM against COX-2 . These findings suggest that 4-Chloro-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole may possess similar anti-inflammatory potential.

Anticancer Activity

Emerging research indicates that pyrazole compounds may also exhibit anticancer properties. For instance, certain analogs have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of cell cycle progression and induction of apoptosis . The specific impact of 4-Chloro-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole on cancer cells remains an area for further investigation.

Comparative Analysis with Related Compounds

The biological activity of 4-Chloro-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole can be compared with other pyrazole derivatives:

Compound NameStructureBiological ActivityIC50 (μM)
4-Chloro-3,5-dimethyl-1H-pyrazole Lacks trifluoromethyl groupModerate anti-inflammatoryNot specified
1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole Lacks chloro groupLower reactivityNot specified
4-Chloro-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole Contains both chloro and trifluoromethyl groupsPotentially high anti-inflammatory and antimicrobial activityUnder investigation

This table illustrates how the presence or absence of specific substituents influences the biological activities of these compounds.

Study on Anti-inflammatory Effects

A recent study synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory activities using an enzyme immunoassay. The results indicated that compounds with structural similarities to 4-Chloro-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole exhibited high COX-2 inhibitory activity with IC50 values ranging from 0.034 to 0.052 μM . This suggests a promising therapeutic potential for inflammatory conditions.

Anticancer Evaluation

In another study focusing on anticancer properties, pyrazole derivatives were assessed for their ability to induce apoptosis in cancer cell lines. The results showed significant inhibition of cell proliferation at varying concentrations, indicating that structural modifications could enhance anticancer efficacy .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4-Chloro-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole to ensure high yield and purity?

  • Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For example, trifluoromethylation steps often involve halogen exchange reactions (e.g., using CF3_3Cl or CF3_3Br) under inert atmospheres to minimize side reactions. Alkaline conditions (e.g., K2_2CO3_3) are critical for regioselective alkylation at the pyrazole nitrogen, as seen in the preparation of related trifluoromethylpyrazole derivatives . Purity can be enhanced via recrystallization in non-polar solvents like hexane or column chromatography using silica gel with ethyl acetate/hexane gradients.

Q. How can structural confirmation of 4-Chloro-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole be achieved using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : Analyze 1^1H and 13^13C NMR for characteristic splitting patterns. For instance, the deshielded proton at position 4 (adjacent to Cl) typically appears as a singlet due to lack of neighboring protons. The trifluoromethyl group (-CF3_3) shows a distinct 19^19F NMR peak near −60 ppm .
  • X-ray crystallography : Single-crystal diffraction resolves regiochemistry and confirms the Cl and CF3_3 positions. Crystallographic data for analogous compounds (e.g., CCDC 1545464) reveal planar pyrazole rings with bond lengths consistent with aromaticity (C–C ~1.38–1.40 Å) .

Q. What strategies mitigate regioselectivity challenges during functionalization of the pyrazole core?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Electron-withdrawing groups (e.g., Cl, CF3_3) at position 3 direct electrophilic substitutions to position 4. For nucleophilic attacks, pre-coordination with Lewis acids (e.g., BF3_3) can enhance selectivity. Computational modeling (DFT) of transition states helps predict preferred reaction pathways .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence the reactivity and stability of 4-Chloro-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole in cross-coupling reactions?

  • Methodological Answer : The -CF3_3 group induces strong electron-withdrawing effects, stabilizing intermediates in Suzuki-Miyaura couplings. However, steric hindrance from the CF3_3 moiety may reduce catalytic efficiency. Use of bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) improves coupling yields with aryl boronic acids . Kinetic studies via in situ 19^19F NMR can monitor reaction progress .

Q. What experimental and computational approaches resolve contradictions in reported bioactivity data for pyrazole derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., TNF-α inhibition) often arise from assay variability or impurities. Standardize assays using positive controls (e.g., dexamethasone for anti-inflammatory studies) and validate purity via HPLC (>98%). Molecular docking (e.g., AutoDock Vina) identifies binding modes to targets like COX-2, while QSAR models correlate substituent effects (e.g., Cl vs. CF3_3) with activity trends .

Q. How can crystallographic data resolve ambiguities in the tautomeric forms of 4-Chloro-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole?

  • Methodological Answer : Tautomerism (1H vs. 2H forms) is resolved via X-ray diffraction. For example, bond lengths between N1–C2 (1.34 Å) and C3–N2 (1.32 Å) confirm the 1H tautomer. Hydrogen bonding networks (e.g., N–H···O interactions in co-crystals) stabilize specific tautomeric states .

Q. What methodologies address hygroscopicity or decomposition of intermediates during multi-step synthesis?

  • Methodological Answer : Hygroscopic intermediates (e.g., chlorinated precursors) require anhydrous handling (glovebox, molecular sieves). Stabilize reactive intermediates via in situ derivatization—for example, converting unstable aldehydes to Schiff bases with aniline. Real-time monitoring via FTIR or Raman spectroscopy detects decomposition .

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